Metabolic Stability in Liver Microsomes vs. Ko143
In a direct comparison within the benzoyl indole chemical class, the monobenzoyl indole 8, which contains the 2-benzoyl-1H-indole-3-carboxylic acid core motif, demonstrated a significantly higher metabolic stability than the reference ABCG2 inhibitor Ko143. After a 1-hour incubation with human liver microsomes, 78% of compound 8 remained intact compared to only 23% for Ko143 [1]. This class-level improvement is critical for in vivo applications.
| Evidence Dimension | In vitro metabolic stability (% remaining after 1 hour) |
|---|---|
| Target Compound Data | 78% (Compound 8, monobenzoyl indole) |
| Comparator Or Baseline | 23% (Ko143) |
| Quantified Difference | +55 percentage points |
| Conditions | Human liver microsomes, 1 h incubation |
Why This Matters
Superior metabolic stability is a critical driver for compound selection in drug discovery, as it directly impacts in vivo pharmacokinetics and reduces the risk of rapid clearance.
- [1] Zhang, Y., et al. Benzoyl indoles with metabolic stability as reversal agents for ABCG2-mediated multidrug resistance. European Journal of Medicinal Chemistry, 2019, 179, 849-862. View Source
